molecular formula C17H22N2O4 B8054121 Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B8054121
M. Wt: 318.4 g/mol
InChI Key: ODGCHOUNSJKEDQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Spirocyclic compounds are characterized by their unique three-dimensional structures, which often result in enhanced biological activity and improved pharmacokinetic properties. This particular compound features a spiro linkage between an indoline and a piperidine ring, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves several key steps:

Industrial Production Methods

While the laboratory synthesis of tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is well-documented, industrial-scale production methods are less commonly reported. Industrial synthesis would likely involve optimization of the reaction conditions to improve yield and scalability, as well as the development of efficient purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The carbonyl group in the oxindole moiety can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. This can result in a range of biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: These compounds share the spiro linkage between an oxindole and another ring system.

    Spiropiperidines: These compounds feature a spiro linkage involving a piperidine ring.

Uniqueness

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of an indoline and a piperidine ring, as well as the presence of both a hydroxyl group and a tert-butyl ester group. This combination of features makes it a versatile scaffold for drug development and other applications.

Biological Activity

Tert-butyl 5-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1823272-51-0) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N2O4
  • Molecular Weight : 318.37 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain oxindole derivatives can inhibit the production of pro-inflammatory cytokines in cell lines such as RBL-2H3. These findings suggest that the compound may modulate immune responses by affecting signaling pathways involved in inflammation .

Anticancer Properties

In vitro studies have demonstrated that derivatives of spiro[indoline] compounds can induce apoptosis in cancer cell lines. For example, a related compound was shown to trigger apoptotic pathways in human fibrosarcoma HT-1080 cells through the activation of caspase cascades . This mechanism may be relevant for this compound as well.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:

  • Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a critical role in inflammation and cancer progression .
  • Caspase Activation : The induction of apoptosis via caspase activation is a common mechanism observed in many spiro[indoline] derivatives. This suggests that this compound may also activate these pathways in sensitive cell types .

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of oxindole derivatives on RBL-2H3 cells, focusing on their ability to inhibit degranulation and cytokine release. The findings indicated that these compounds could significantly reduce TNF-alpha production, suggesting a promising avenue for treating allergic responses and other inflammatory conditions .

Case Study 2: Apoptosis Induction in Cancer Cells

In another study examining related structures, researchers found that specific spiro[indoline] compounds were effective in inducing apoptosis in various cancer cell lines. The mechanism was linked to mitochondrial dysfunction and subsequent caspase activation, highlighting the potential therapeutic applications of such compounds in oncology .

Properties

IUPAC Name

tert-butyl 5-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-8-6-17(7-9-19)12-10-11(20)4-5-13(12)18-14(17)21/h4-5,10,20H,6-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGCHOUNSJKEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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